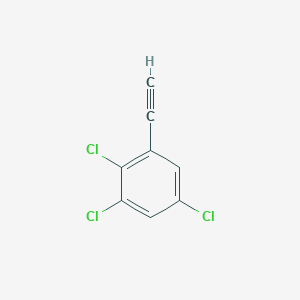

1,2,5-Trichloro-3-ethynylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

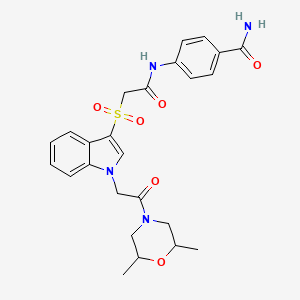

1,2,5-Trichloro-3-ethynylbenzene is a chemical compound with the molecular formula C8H3Cl3. It has a molecular weight of 205.47 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 1,2,5-Trichloro-3-ethynylbenzene is1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H . This indicates that the molecule consists of an ethynyl group (-C≡CH) attached to a benzene ring, which is further substituted with three chlorine atoms. Physical And Chemical Properties Analysis

1,2,5-Trichloro-3-ethynylbenzene is a powder that is stored at a temperature of 4°C .Scientific Research Applications

Photophysical Properties in Organic Light-Emitting Diodes

Carbazole-based dendrimers containing ethynylbenzene cores have been synthesized, exhibiting high fluorescence and stability. These compounds show potential as blue-emitting materials in organic light-emitting diodes (OLEDs) due to their high extinction coefficients of absorption and quantum yields of fluorescence (Adhikari et al., 2007).

Synthesis and Characterization in Organic Chemistry

Ethynylbenzene derivatives have been synthesized and characterized under environmentally benign conditions. These compounds, such as 1,3,5-Tri(p-chlorophenyl)benzene, show high yields and are valuable for further chemical research (Tao Li-ming, 2008).

Applications in Spectroscopy and Quantum Chemistry

Studies on platinum phenylacetylene compounds, including those with ethynylbenzene, have contributed to understanding excited-state symmetry characteristics. These studies involve time-resolved infrared spectroscopy and quantum chemical modeling, revealing insights into the nature of electronic excitations (Emmert et al., 2003).

Catalysis in Chemical Reactions

Research on ethynylbenzene derivatives includes their role in catalytic reactions. For instance, the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes has been explored, contributing to the development of new methods in synthetic chemistry (Odedra et al., 2007).

Hydrogen Bonding and Interactions in Chemistry

Studies on the hydrogen bonding between phenol and ethynylbenzene have been conducted using FTIR spectroscopy. These studies provide critical data for understanding the interactions in molecular complexes, which is significant in the field of molecular spectroscopy (Vojta & Vazdar, 2014).

Synthesis and Analysis of Complexes

Research has been done on the synthesis and structural characterization of chloro-ethynylbenzene complexes. This includes the investigation of their electronic and geometric structures, contributing to the understanding of complex molecular architectures (Hoffert et al., 2012).

Safety and Hazards

The safety information for 1,2,5-Trichloro-3-ethynylbenzene indicates that it has several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

1,2,5-trichloro-3-ethynylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFZHNVKJLMQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Trichloro-3-ethynylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2471304.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-chlorophenyl)propan-1-one](/img/structure/B2471307.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)

![2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2471311.png)

![2,4(1H,3H)-Quinazolinedione, 3-[2-(dimethylamino)ethyl]-](/img/structure/B2471318.png)

![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)

![4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2471321.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2471323.png)